N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 4-chloro-3-nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-3-nitroaniline with a suitable quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process typically includes steps such as nitration, chlorination, and amide formation, followed by purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of the nitro and chloro groups makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and various amines. Reactions are typically carried out in polar solvents like methanol or dimethylformamide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, products may include substituted quinoxalines with various functional groups.
Reduction Products: The primary product is the corresponding amine derivative.
Oxidation Products: Quinoxaline N-oxides and other oxidized derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- N-(4-fluoro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- N-(4-methyl-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is unique due to the presence of the chloro and nitro groups, which confer distinct electronic and steric properties. These groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research. The specific combination of substituents also affects its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-9-3-2-8(6-12(9)20(24)25)17-13(21)7-1-4-10-11(5-7)19-15(23)14(22)18-10/h1-6H,(H,17,21)(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOAQGHKFKHSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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